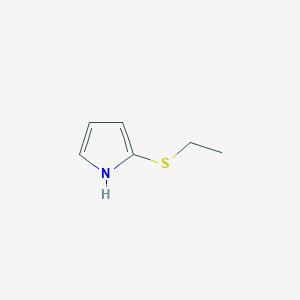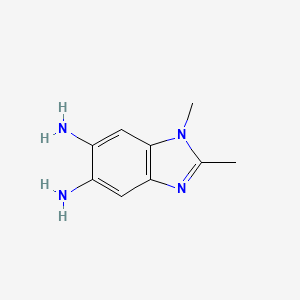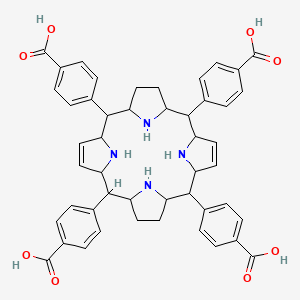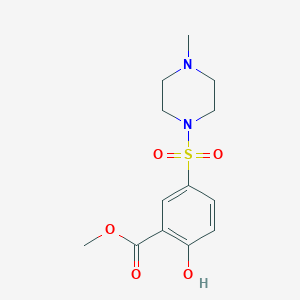
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further connected to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methylpiperazine.
Sulfonylation: The 2-hydroxybenzoic acid is first sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated intermediate is then reacted with 4-methylpiperazine to form the desired piperazinyl sulfonyl benzoate.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but without the ester group.
Uniqueness
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18N2O5S |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C13H18N2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(16)11(9-10)13(17)20-2/h3-4,9,16H,5-8H2,1-2H3 |
Clé InChI |
IBDQMKMZFQZDRE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8702733.png)
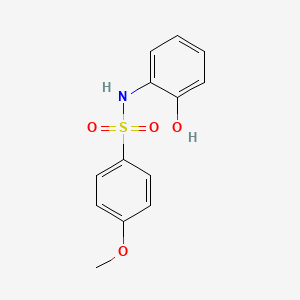
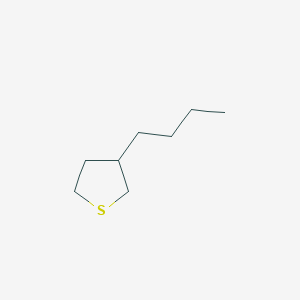
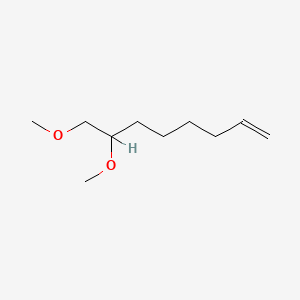
![Methyl 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702756.png)
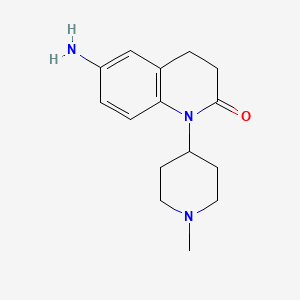
![2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8702775.png)
![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)
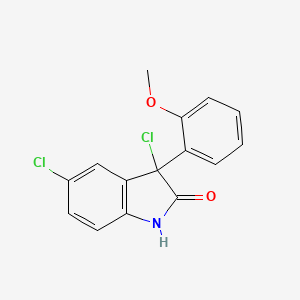
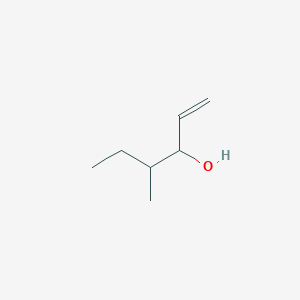
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)
